2-Bromo-3-hexadecylthiophene

Overview

Description

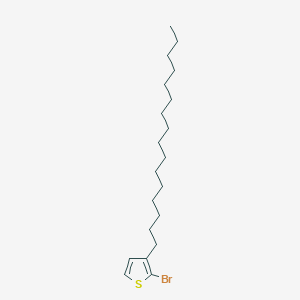

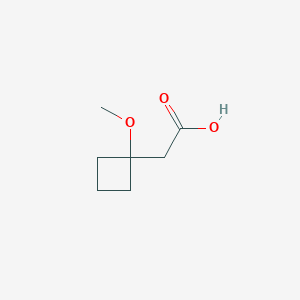

2-Bromo-3-hexadecylthiophene is a compound with a molecular formula of C20H35BrS and a molecular weight of 387.46 . It is a solid at 20 degrees Celsius and is used as a building block in materials science .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a bromine atom attached at the 2-position and a hexadecyl group attached at the 3-position .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 27 degrees Celsius and a flash point of 213 degrees Celsius .Scientific Research Applications

1. Polymer Synthesis

A notable application of 2-bromo-3-hexylthiophene is in the synthesis of poly(3-hexylthiophene) (P3HT). Wang et al. (2010) reported the successful dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene using Herrmann's catalyst, resulting in high molecular weight and regioregularity of P3HT (Wang, Takita, Kikuzaki, & Ozawa, 2010). Additionally, Miyakoshi, Yokoyama, & Yokozawa (2004) enhanced the polydispersity control in the synthesis of P3HT through the polymerization of 2-bromo-3-hexyl-5-iodothiophene, demonstrating the versatility of 2-bromo-3-hexylthiophene derivatives in polymer synthesis (Miyakoshi, Yokoyama, & Yokozawa, 2004).

2. Organic Photovoltaics

2-Bromo-3-hexylthiophene derivatives are crucial in the field of organic photovoltaics. Kim et al. (2009) described the preparation of photocrosslinkable bromine-functionalized P3HT copolymers for application in solution-processed organic photovoltaic devices. These materials demonstrated excellent thermal stability and high power conversion efficiencies, emphasizing their potential in solar energy conversion (Kim, Miyamoto, Ma, & Fréchet, 2009).

3. Polymer Characterization and Modification

Further research has explored the structural analysis and modification of polymers derived from 2-bromo-3-hexylthiophene. Li et al. (2002) investigated the postfunctionalization of P3HT, demonstrating how the addition of functional groups can modulate the optical and photophysical properties of poly(thiophene)s, thereby offering a pathway to tailor materials for specific applications (Li, Vamvounis, & Holdcroft, 2002).

4. Advanced Polymer Architectures

The versatility of 2-bromo-3-hexylthiophene extends to the development of complex polymer architectures. Wu et al. (2010) synthesized block copolymers of poly(3-hexylthiophene) and poly(arylisocyanide) in a single pot, showcasing the material's capacity for creating advanced, multi-functional polymer systems (Wu, Ono, Chen, & Bielawski, 2010).

5. Molecular Electronics

In the realm of molecular electronics, the development of donor-acceptor systems using 2-bromo-3-hexylthiophene derivatives is of considerable interest. Ono et al. (2014) described the synthesis of a donor-acceptor diblock copolymer, highlighting its potential in organic photovoltaic applications due to its self-assembling properties and fluorescence quenching in thin films (Ono, Todd, Hu, Vanden Bout, & Bielawski, 2014).

properties

IUPAC Name |

2-bromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHORSZVGYZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740247 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827343-08-8 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)